molecular formula C15H11FN2OS2 B2924913 N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896355-96-7

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2924913
CAS No.: 896355-96-7
M. Wt: 318.38
InChI Key: NDZJSTUQIFKLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a benzothiazole derivative characterized by a 6-fluoro-substituted benzothiazole core linked to a benzamide moiety via a thioether (-S-) group at the 3-position of the benzamide ring. This structure combines electronic effects (fluorine’s electronegativity and methylthio’s electron-donating properties) with a planar benzothiazole scaffold, making it a candidate for diverse applications, including anticancer and antimicrobial agents.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZJSTUQIFKLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an oxidizing agent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the fluorinated benzothiazole with an appropriate benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the intermediate compound with methylthiolating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize waste and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and diethyl ether.

    Substitution: Ammonia, thiols, dimethylformamide, and potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial and anticancer activities. It has shown cytotoxicity against various cancer cell lines.

    Medicine: Investigated for its potential therapeutic applications in treating infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also disrupt bacterial cell membranes or inhibit key enzymes in microbial metabolism, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Fluorobenzo[d]thiazole Derivatives

N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide (): Structure: Features a nitro (-NO₂) group at the 6-position instead of fluorine. In contrast, the fluorine in the target compound may offer better metabolic stability and lipophilicity . Synthesis: Synthesized via coupling reactions with thiol derivatives, similar to methods used for other benzothiazole hybrids .

N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB, ): Structure: Substitutes fluorine with an amino (-NH₂) group. Applications: Acts as a corrosion inhibitor due to the amine’s ability to adsorb onto metal surfaces. The target compound’s fluorine and methylthio groups likely reduce such adsorption but may enhance bioactivity .

Methylthio-Substituted Analogues

N-(4-(Methylthio)-1-oxo-1-(quinolin-3-ylamino)butan-2-yl)benzamide (): Structure: Shares the methylthio (-SMe) group but incorporates a quinoline moiety. Reactivity: Demonstrated variable conversion rates (10–18%) under different conditions, suggesting that the methylthio group’s position and adjacent substituents influence stability .

N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (): Structure: Replaces the methylthio group with an ethylidene substituent.

Anticancer Potential
  • N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d, ) :
    • Exhibited VEGFR-2 inhibition (IC₅₀ = 0.89 µM) and apoptosis induction in cancer cells. The target compound’s fluorine and methylthio groups may alter kinase binding affinity or cell permeability .
  • 2-Substituted Benzothiazoles () :
    • Compounds with 6-fluoro substituents showed moderate to high anticancer activity (e.g., IC₅₀ = 12–45 µM against MCF-7 cells). The methylthio group in the target compound could enhance cytotoxicity via sulfur-mediated redox interactions .
Antioxidant Activity
  • Fluorobenzothiazolopyrazoline Derivatives () :
    • Demonstrated radical scavenging activity (EC₅₀ = 28–52 µM). The target compound’s methylthio group may contribute to antioxidant effects via thiol-disulfide exchange mechanisms .
Spectroscopic Characterization
  • FT-IR and NMR Data :
    • ABTB () : Showed amine (3399 cm⁻¹) and amide (3298 cm⁻¹) peaks, absent in the target compound due to fluorine substitution .
    • Nitro Analogues () : Displayed distinct ¹H NMR shifts (e.g., triplet at δ 7.66–7.71) compared to the target compound’s methylthio-associated signals .

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound belonging to the benzothiazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives, including this compound, have been extensively studied for their pharmacological properties. These compounds exhibit a range of biological activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The presence of specific substituents on the benzothiazole ring can significantly influence the biological activity and selectivity of these compounds.

The mechanism of action for this compound involves interaction with various molecular targets, including enzymes, receptors, and DNA. The compound may inhibit specific enzymes or proteins critical for cellular function, leading to the disruption of essential biological processes in target cells such as cancer or microbial cells.

Antimicrobial Activity

Research indicates that benzothiazole derivatives possess notable antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

This compound has shown promise in anticancer research. Compounds in this category have been tested for their ability to inhibit the proliferation of cancer cells in vitro. For example, one study reported that modifications to the benzothiazole structure could enhance antiproliferative activity against specific cancer cell lines, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Studies and Research Findings

  • Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum. Modifications to the N-aryl amide group linked to the thiazole ring were found to enhance antimalarial activity while maintaining low cytotoxicity in human liver cell lines .
  • Leishmanicidal Activity : Hybrid phthalimido-thiazoles have been identified as promising candidates for treating leishmaniasis. Compounds derived from this scaffold demonstrated significant leishmanicidal activity with low toxicity to mammalian cells .
  • Antitumor Activity : In various studies involving benzimidazole and benzothiazole derivatives, compounds with nitro or chloro substitutions exhibited enhanced anticancer properties compared to their unsubstituted counterparts .

Data Table: Summary of Biological Activities

Activity Type Observed Effects Mechanism
AntimicrobialSignificant inhibition of bacterial growthDisruption of cell wall synthesis
AnticancerInhibition of cancer cell proliferationInduction of apoptosis and cell cycle arrest
AntimalarialHigh potency against Plasmodium falciparumDisruption of metabolic pathways
LeishmanicidalReduction in survival of L. infantumInduction of cellular stress responses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.